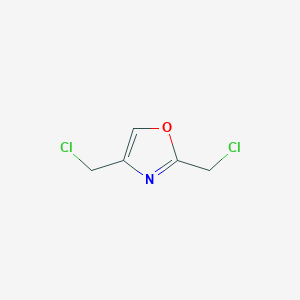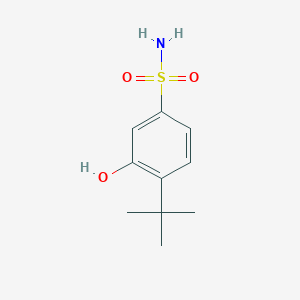
5-Chloro-3-(chloromethyl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(chloromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
5-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
科学的研究の応用
5-Chloro-3-(chloromethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-1-vinyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C5H5Cl2N3 |
|---|---|
分子量 |
178.02 g/mol |
IUPAC名 |
5-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)9-2-4(7)10-3/h2H,1H2,(H2,8,9) |
InChIキー |
VWXSTWUVEWUSJX-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)N)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















